2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide
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Overview
Description
2-[1-(4-Bromo-2-methylbenzoyl)piperidin-4-yl]acetamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as BMB-4 and belongs to the class of piperidine derivatives. The synthesis method of BMB-4 involves several steps and has been successfully achieved in the laboratory.
Mechanism of Action
The mechanism of action of BMB-4 is not fully understood. However, it is believed to work by inhibiting the activity of cyclooxygenase-2 (COX-2) and reducing the production of prostaglandins. This leads to a reduction in inflammation, pain, and fever. BMB-4 has also been found to inhibit the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the breakdown of acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function.
Biochemical and Physiological Effects:
BMB-4 has been found to have several biochemical and physiological effects. It has been found to reduce the levels of inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). BMB-4 has also been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation, which are markers of oxidative stress. In addition, BMB-4 has been found to improve cognitive function and memory in animal studies.
Advantages and Limitations for Lab Experiments
BMB-4 has several advantages for lab experiments. It is easy to synthesize and has a high purity level. BMB-4 is also stable and can be stored for long periods without degradation. However, BMB-4 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in animal studies. BMB-4 also has low bioavailability, which can limit its effectiveness in vivo.
Future Directions
There are several future directions for the study of BMB-4. One direction is to further investigate its potential therapeutic applications in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Another direction is to study its potential use in the treatment of oxidative stress-related diseases. Further studies are also needed to fully understand its mechanism of action and to optimize its pharmacological properties, such as solubility and bioavailability. In addition, studies are needed to investigate the toxicity and safety of BMB-4 in vivo.
Synthesis Methods
The synthesis method of BMB-4 involves several steps. The first step involves the reaction of 4-bromo-2-methylbenzoic acid with thionyl chloride to form 4-bromo-2-methylbenzoyl chloride. The second step involves the reaction of 4-bromo-2-methylbenzoyl chloride with piperidine to form 1-(4-bromo-2-methylbenzoyl)piperidine. The final step involves the reaction of 1-(4-bromo-2-methylbenzoyl)piperidine with acetic anhydride to form 2-[1-(4-bromo-2-methylbenzoyl)piperidin-4-yl]acetamide.
Scientific Research Applications
BMB-4 has been studied for its potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory, analgesic, and antipyretic properties. BMB-4 has also been studied for its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. In addition, BMB-4 has been found to have antioxidant properties and has been studied for its potential use in the treatment of oxidative stress-related diseases.
properties
IUPAC Name |
2-[1-(4-bromo-2-methylbenzoyl)piperidin-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-10-8-12(16)2-3-13(10)15(20)18-6-4-11(5-7-18)9-14(17)19/h2-3,8,11H,4-7,9H2,1H3,(H2,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDJEZBTQQDYTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N2CCC(CC2)CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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